molecular formula C24H42O21 B033255 Maltotetraose CAS No. 34612-38-9

Maltotetraose

Cat. No.: B033255
CAS No.: 34612-38-9
M. Wt: 666.6 g/mol
InChI Key: LUEWUZLMQUOBSB-ZLBHSGTGSA-N
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Description

Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is notable for its low sweetness and high solubility in water. It is primarily derived from the hydrolysis of starch or maltodextrin and has significant applications in the food, medical, and chemical industries .

Mechanism of Action

Maltotetraose, also known as Amylotetraose or alpha-maltotetraose, is a linear maltooligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds . It demonstrates remarkable versatility in food processing and exhibits specific physiological functions .

Target of Action

This compound’s primary targets are the enzymes Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes play a crucial role in the hydrolysis of amylaceous polysaccharides into maltooligosaccharides.

Mode of Action

This compound interacts with its target enzymes, catalyzing the hydrolysis of amylaceous polysaccharides into maltooligosaccharides, with this compound being the main product . This interaction results in changes in the structure of the polysaccharides, breaking them down into simpler sugars.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis of amylaceous polysaccharides. This process is catalyzed by this compound amylase, resulting in the production of maltooligosaccharides . The downstream effects include the production of simpler sugars that can be used in various metabolic processes.

Pharmacokinetics

It is known that this compound is highly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the breakdown of complex carbohydrates into simpler sugars. This can provide a continuous energy supply to the human body . Furthermore, this compound can suppress the growth of several putrefactive bacteria while enhancing the intestinal environment .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the enzyme that interacts with this compound, Pp-Mta∆CBM, has been found to have maximum activity at 55 ℃ and pH 7.0 . Therefore, these conditions could potentially enhance the efficacy of this compound.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: Maltotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using this compound amylase.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

    Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products:

    Hydrolysis: Produces glucose units.

    Oxidation: Produces oxidized derivatives of this compound.

    Glycosylation: Produces glycosylated derivatives of this compound.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWUZLMQUOBSB-ZLBHSGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34612-38-9
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose
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